2-Thenoylacetonitrile

Descripción general

Descripción

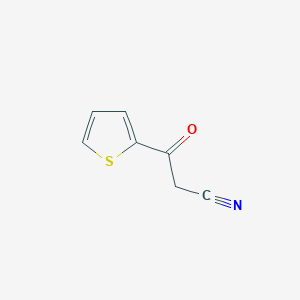

2-Thenoylacetonitrile is an organic compound with the molecular formula C7H5NOS. It is a derivative of thiophene, characterized by the presence of a nitrile group attached to the acetonitrile moiety. This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Thenoylacetonitrile can be synthesized through several methods. One common method involves the reaction of thiophene formaldehyde with acetonitrile in the presence of ammonia and iodine. The reaction mixture is stirred at low temperatures, followed by the addition of sodium thiosulfate to remove unreacted iodine. The resulting product is then filtered and dried to obtain this compound as a light yellow solid .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to control temperature and reaction time, ensuring consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Thenoylacetonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Thiophene carboxylic acids.

Reduction: Thiophene amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

2-Thenoylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.

Medicine: It is involved in the synthesis of drugs with potential therapeutic effects.

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-Thenoylacetonitrile involves its ability to undergo Rhodium(III)-catalyzed cascade C-H activation. This process involves the cleavage of carbon-hydrogen bonds, enabling the formation of new bonds and the construction of complex molecules. The compound’s reactivity is attributed to its nitrile group, which acts as a key functional group in various chemical transformations.

Comparación Con Compuestos Similares

- 2-Furoylacetonitrile

- Benzoylacetonitrile

- (Phenylsulfonyl)acetonitrile

- 4-Methoxybenzoylacetonitrile

Comparison: 2-Thenoylacetonitrile is unique due to its thiophene ring, which imparts distinct electronic properties compared to other acetonitrile derivatives. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals. The presence of the thiophene ring also influences its reactivity and the types of reactions it can undergo .

Actividad Biológica

2-Thenoylacetonitrile (TAC) is a compound that has garnered attention due to its potential biological activities, particularly in the context of mitochondrial function and reactive oxygen species (ROS) production. This article explores the biological activity of TAC, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a β-diketone derivative. Its chemical structure can be represented as follows:

This compound features a thienyl group, which contributes to its unique reactivity and biological properties.

TAC has been studied for its role in mitochondrial function, particularly regarding its influence on ROS production. Mitochondria are critical for energy metabolism and are significant sources of ROS, which can lead to oxidative stress if not properly regulated.

Mitochondrial ROS Production

Research indicates that TAC acts as an inhibitor of succinate dehydrogenase (SDH), a component of the mitochondrial electron transport chain. By inhibiting SDH, TAC can alter the normal flow of electrons through the respiratory chain, leading to increased ROS production under certain conditions. This effect is particularly relevant in pathological states where mitochondrial dysfunction is present .

In vitro Studies

Several studies have investigated the impact of TAC on cellular models:

- ROS Generation : In isolated mitochondria, TAC has been shown to enhance ROS production when succinate is used as a substrate. This effect was attributed to the stabilization of ubisemiquinone at the SDH site, which increases electron leakage and subsequent ROS formation .

- Cell Viability : In cultured cells treated with TAC, researchers observed dose-dependent cytotoxic effects, suggesting that elevated ROS levels contribute to cell death mechanisms. The cytotoxicity was linked to oxidative stress induced by mitochondrial dysfunction .

In vivo Studies

In animal models, TAC has been evaluated for its potential protective effects against ischemia-reperfusion injury. The modulation of ROS levels by TAC suggests a dual role: while it may induce oxidative stress at high concentrations, it could also enhance cellular resilience under specific conditions by preconditioning cells to handle oxidative challenges .

Case Studies

Case Study 1: Mitochondrial Dysfunction in Cardiac Models

A study focused on cardiac myocytes subjected to ischemic conditions demonstrated that pre-treatment with TAC led to altered mitochondrial dynamics and improved recovery post-reperfusion. The authors noted that while TAC increased ROS levels initially, it also activated protective pathways that mitigated cell death during subsequent ischemic events .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of TAC in models of neurodegeneration. The findings indicated that low doses of TAC could reduce neuronal cell death by modulating signaling pathways associated with oxidative stress responses. This suggests a potential therapeutic application for neurodegenerative diseases where mitochondrial dysfunction is a key factor .

Data Summary

The following table summarizes key findings from studies examining the biological activity of this compound:

Propiedades

IUPAC Name |

3-oxo-3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWUQBHVRILEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187517 | |

| Record name | 2-Thenoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33898-90-7 | |

| Record name | 2-Thenoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thenoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-3-(2-thienyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.